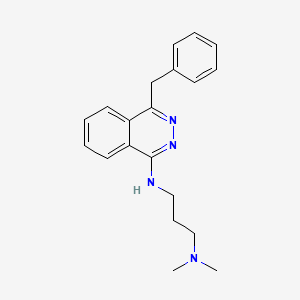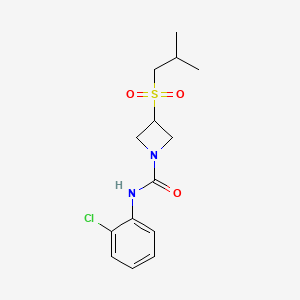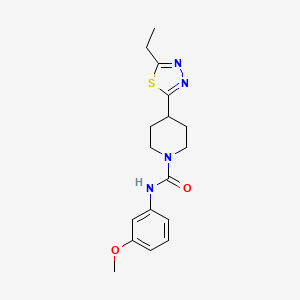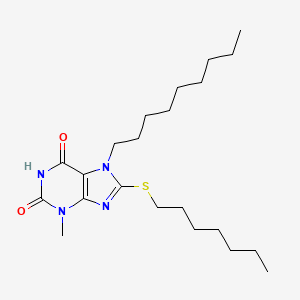
3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers. In
Wirkmechanismus
The mechanism of action of 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called topoisomerase II. This enzyme is involved in the replication and repair of DNA, and its inhibition can lead to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has been shown to have a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, and it has been shown to have anti-inflammatory properties. Additionally, this compound has been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione in lab experiments is its potency. This compound has been shown to be highly effective at inhibiting the activity of topoisomerase II, making it a valuable tool for researchers studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, and care must be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione. One promising direction is the development of new anti-cancer therapies based on this compound. Researchers are also exploring the potential use of this compound in the treatment of neurodegenerative diseases, and there is ongoing research into the mechanism of action of this compound and its effects on various biological processes. Additionally, researchers are exploring the potential use of this compound in combination with other drugs to enhance its effectiveness and reduce its toxicity.
Synthesemethoden
The synthesis method of 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves the reaction of 2,4-dichloro-5-methylphenylsulfonyl chloride with azetidine-3-one in the presence of a base. This reaction produces 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has been used in a range of scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it has been shown to be effective against a range of cancer types, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
3-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O5S/c1-7-2-11(10(15)3-9(7)14)23(20,21)16-4-8(5-16)17-12(18)6-22-13(17)19/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOCAMIOXPUGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830824.png)

![3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride](/img/structure/B2830828.png)
![4-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2830830.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2830832.png)


![(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2830836.png)

![4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2830840.png)
